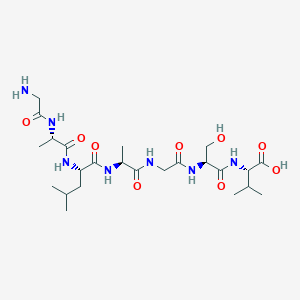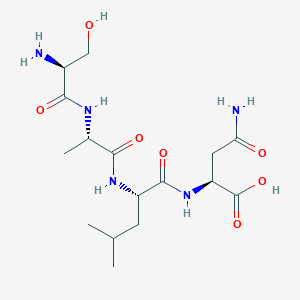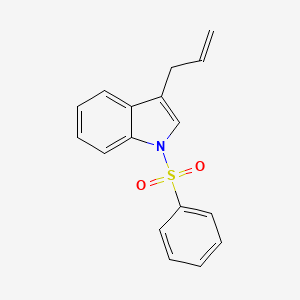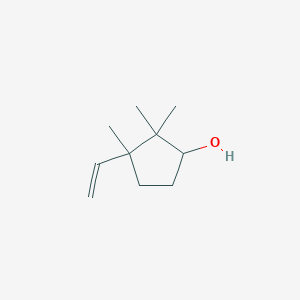
5-(1-Benzothiophen-3-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzothiophen-3-yl)oxolan-2-one is a chemical compound known for its unique structure, which combines a benzothiophene moiety with an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzothiophen-3-yl)oxolan-2-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-benzothiophene-3-carboxylic acid derivatives. This process can be catalyzed by rhodium or copper catalysts under specific conditions . Another method involves the Ullmann cross-coupling reaction, which uses copper bromide and 1,10-phenanthroline as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzothiophen-3-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-(1-Benzothiophen-3-yl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Benzothiophen-3-yl)oxolan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-3-carboxylic acid
- 2(3H)-Furanone,5-benzo[b]thien-3-yldihydro
- 5-(1-Benzothiophen-3-yl)dihydro-2(3H)-furanone
Uniqueness
5-(1-Benzothiophen-3-yl)oxolan-2-one is unique due to its specific combination of a benzothiophene moiety with an oxolan-2-one ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
412276-13-2 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-(1-benzothiophen-3-yl)oxolan-2-one |
InChI |
InChI=1S/C12H10O2S/c13-12-6-5-10(14-12)9-7-15-11-4-2-1-3-8(9)11/h1-4,7,10H,5-6H2 |
InChI Key |
YOPGPYOPGSSBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
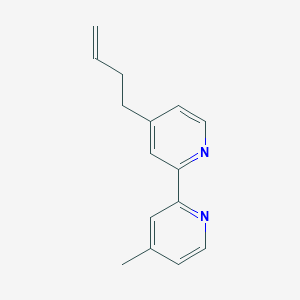
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
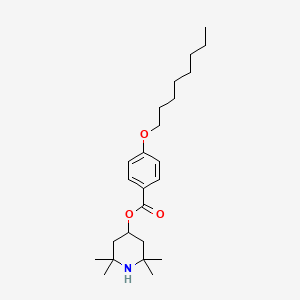

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
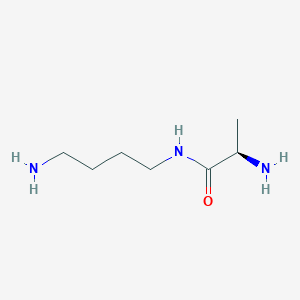
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
